PKC Isozyme Selectivity Profile
Bisindolylmaleimide I (GF109203X) exhibits differential potency across PKC isozyme classes, with nanomolar IC50 values (8–21 nM) against conventional PKC isoforms (α, β, γ) and approximately 5- to 25-fold lower potency against novel PKC isoforms (δ, ε), which display IC50 values of 100–200 nM [1]. This contrasts with Gö 6983, another pan-PKC bisindolylmaleimide inhibitor, which maintains comparable potency against both conventional and novel isoforms (PKCδ IC50 = 10 nM) [2]. The atypical PKCζ isoform is minimally inhibited by Bisindolylmaleimide I (IC50 ≈ 5.8 μM), indicating a >300-fold selectivity window relative to cPKC isoforms [3].
| Evidence Dimension | PKC isozyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | PKCα: 20 nM; PKCβI: 17 nM; PKCβII: 16 nM; PKCγ: 20 nM; PKCδ: 100–200 nM; PKCε: 100–200 nM; PKCζ: 5.8 μM |
| Comparator Or Baseline | Gö 6983: PKCα: 7 nM; PKCβ: 7 nM; PKCγ: 6 nM; PKCδ: 10 nM; PKCζ: 60 nM (reduced potency) |
| Quantified Difference | Bisindolylmaleimide I exhibits 5- to 25-fold lower potency against PKCδ/ε (100–200 nM) versus cPKC isoforms (16–20 nM), whereas Gö 6983 maintains comparable potency across both classes (PKCδ IC50 = 10 nM, 1.4–1.7× difference versus cPKC) |
| Conditions | Cell-free kinase activity assays using purified recombinant PKC isozymes; ATP concentration at Km values |
Why This Matters
The differential isozyme selectivity profile determines suitability for distinguishing conventional versus novel PKC isoform contributions in signaling studies.
- [1] Toullec D, Pianetti P, Coste H, et al. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. J Biol Chem. 1991;266(24):15771-15781. View Source
- [2] Gschwendt M, Dieterich S, Rennecke J, Kittstein W, Mueller HJ, Johannes FJ. Inhibition of protein kinase C μ by various inhibitors. Differentiation from protein kinase c isoenzymes. FEBS Lett. 1996;392(2):77-80. View Source
- [3] Martiny-Baron G, Kazanietz MG, Mischak H, et al. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976. J Biol Chem. 1993;268(13):9194-9197. View Source
